sodium (2S)-2-{[(oxolan-2-ylmethyl)carbamoyl]amino}propanoate
Overview
Description
Sodium (2S)-2-{[(oxolan-2-ylmethyl)carbamoyl]amino}propanoate is a useful research compound. Its molecular formula is C9H15N2NaO4 and its molecular weight is 238.22 g/mol. The purity is usually 95%.
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Scientific Research Applications
Nuclear Magnetic Resonance Studies : Sodium 3-(trihydroxygermyl)propanoate, a derivative of the compound , has been studied for its interactions with saccharides. It's been found to form complexes with cis-diol structures of saccharides, which could have implications in understanding its physiological functions (Shimada, Sato, Tokuji, & Nakamura, 2015).
Reduction of Organic Functional Groups : Sodium cyanohydridoborate, a related compound, is known for its ability to reduce a variety of organic functional groups selectively. This property is particularly notable in the pH-dependent reduction of aldehydes and ketones (Borch, Bernstein, & Durst, 1971).
Crystal Structure Analysis : The crystal structure of Warfarin sodium 2-propanol solvate has been analyzed, which is closely related to the sodium salt . This study helps in understanding the molecular arrangement and interactions within the compound (Sheth, Young, & Grant, 2002).
Synthesis and Structural Studies : Research on diorganotin(IV) compounds derived from similar sodium salts has provided insights into molecular structures and potential applications in various fields (Baul, Kehie, Chanu, Duthie, & Höpfl, 2013).
Biocontrol and Sanitization : The combination of sodium percarbonate and 2-[Bis(carboxymethyl)amino] propanoic acid-chelated copper has been studied for enhanced bacterial elimination, showcasing the potential of sodium-based compounds in sanitization and biocontrol applications (Ishizaki, Takahashi, Sato, & Yoshimune, 2021).
Properties
IUPAC Name |
sodium;(2S)-2-(oxolan-2-ylmethylcarbamoylamino)propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O4.Na/c1-6(8(12)13)11-9(14)10-5-7-3-2-4-15-7;/h6-7H,2-5H2,1H3,(H,12,13)(H2,10,11,14);/q;+1/p-1/t6-,7?;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOBLEDHJECDOOL-OXIGJRIQSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)[O-])NC(=O)NCC1CCCO1.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)[O-])NC(=O)NCC1CCCO1.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N2NaO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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